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1. Introduction

This document provides detailed application notes and protocols for the in vitro dissolution

testing of levocetirizine dihydrochloride immediate-release tablets. Dissolution testing is a

crucial quality control measure to ensure product consistency and can serve as an indicator of

in vivo drug performance. The primary method detailed here is in accordance with the United

States Pharmacopeia (USP) and is recommended by the U.S. Food and Drug Administration

(FDA).[1]

2. Principle

The in vitro dissolution test evaluates the rate and extent to which levocetirizine
dihydrochloride dissolves from a solid dosage form into a specified liquid medium under

controlled laboratory conditions. This is accomplished using a standardized dissolution

apparatus. The concentration of the dissolved active pharmaceutical ingredient (API) is

measured at various time points using a suitable analytical method, such as High-Performance

Liquid Chromatography (HPLC) or UV-Visible Spectrophotometry.

3. Standardized Dissolution Protocol (USP/FDA Recommended)

The following protocol is the officially recognized method for the dissolution testing of

immediate-release levocetirizine dihydrochloride tablets.[1]
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3.1. Dissolution Parameters

A summary of the standard dissolution parameters is provided in the table below.

Parameter Setting

Apparatus USP Apparatus 2 (Paddle)[1]

Dissolution Medium 900 mL of Water[1][2]

Temperature 37 ± 0.5 °C[3]

Paddle Speed 50 rpm[1][2]

Sampling Times 10, 15, 20, 30, 45, 60 minutes

Acceptance Criteria

Not less than 80% (Q) of the labeled amount of

levocetirizine dihydrochloride is dissolved in 30

minutes.[1]

3.2. Experimental Procedure

3.2.1. Media Preparation

Prepare a sufficient quantity of deionized or distilled water. The medium should be de-aerated

using an appropriate technique, such as sonication or vacuum filtration, and pre-heated to the

specified temperature.

3.2.2. Dissolution Test Execution

Add 900 mL of the pre-heated and de-aerated dissolution medium to each vessel of the

dissolution apparatus.

Allow the medium to reach a stable temperature of 37 ± 0.5 °C.

Place one tablet into each vessel.

Commence the test immediately by starting the paddle rotation at 50 rpm.
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At the designated sampling times, withdraw an aliquot (e.g., 10 mL) from a point midway

between the surface of the medium and the top of the paddle, at least 1 cm from the vessel

wall.

Immediately filter the samples through a 0.45 µm syringe filter, ensuring to discard the initial

portion of the filtrate.

If necessary, replace the withdrawn sample volume with an equal amount of fresh, pre-

heated dissolution medium.

Analyze the filtered samples to determine the concentration of levocetirizine
dihydrochloride.

3.3. Analytical Finish

3.3.1. High-Performance Liquid Chromatography (HPLC)

Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically used.

Mobile Phase: A common mobile phase consists of a mixture of a phosphate buffer and

acetonitrile.

Flow Rate: A standard flow rate is 1.0 mL/min.

Detection: UV detection at a wavelength of 230 nm is appropriate for levocetirizine
dihydrochloride.[2][3]

Standard Solution: A standard solution of Levocetirizine Dihydrochloride Reference

Standard should be prepared in the dissolution medium at a concentration equivalent to

100% dissolution of the tablet.

3.3.2. UV-Visible Spectrophotometry

Wavelength of Maximum Absorbance (λmax): The λmax for levocetirizine dihydrochloride
in the dissolution medium should be determined, which is approximately 230 nm.[4][5]

Calibration Curve: A calibration curve should be generated using a series of standard

solutions of the Levocetirizine Dihydrochloride Reference Standard in the dissolution
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medium.

The absorbance of the collected samples is then measured to determine the drug

concentration based on the established calibration curve.

4. Alternative Dissolution Methods for Research and Development

During the drug development process, it can be beneficial to assess the dissolution profile of

levocetirizine dihydrochloride tablets in media that simulate the pH conditions of the

gastrointestinal tract.

Parameter Setting 1 Setting 2

Apparatus USP Apparatus 2 (Paddle) USP Apparatus 2 (Paddle)

Dissolution Medium 900 mL of 0.1 N HCl[3][4]
900 mL of Phosphate Buffer

pH 6.8

Temperature 37 ± 0.5 °C 37 ± 0.5 °C

Paddle Speed 50 rpm 50 rpm

Sampling Times 10, 15, 20, 30, 45, 60 minutes 10, 15, 20, 30, 45, 60 minutes

5. Data Presentation

The results of the dissolution study should be tabulated to facilitate easy comparison and

analysis.

Table 1: Dissolution Profile of Levocetirizine Dihydrochloride Tablets
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6. Diagrams
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Caption: Workflow for the in vitro dissolution testing of levocetirizine dihydrochloride tablets.
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Caption: Logical relationship between tablet formulation and in vivo performance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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